molecular formula C6H7BN2O3 B11918689 (2-Acetylpyrimidin-5-YL)boronic acid

(2-Acetylpyrimidin-5-YL)boronic acid

Cat. No.: B11918689
M. Wt: 165.94 g/mol
InChI Key: HMHWEFQEGHWYFX-UHFFFAOYSA-N
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Description

(2-Acetylpyrimidin-5-YL)boronic acid is an organoboron compound that has garnered significant interest in various fields of research due to its unique chemical properties This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with an acetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Acetylpyrimidin-5-YL)boronic acid typically involves the borylation of a pyrimidine derivative. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron as the boron source and a palladium catalyst. The reaction is usually carried out in the presence of a base such as potassium acetate under inert conditions .

Industrial Production Methods: Industrial production of boronic acids, including this compound, often involves similar borylation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and bases is crucial to ensure scalability and cost-effectiveness .

Mechanism of Action

The mechanism of action of (2-Acetylpyrimidin-5-YL)boronic acid is primarily related to its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and sensor development. The boronic acid group interacts with hydroxyl groups in biological molecules, leading to the formation of stable complexes .

Comparison with Similar Compounds

  • Phenylboronic acid
  • 2-Pyridylboronic acid
  • 4-Acetylphenylboronic acid

Comparison: (2-Acetylpyrimidin-5-YL)boronic acid is unique due to the presence of both an acetyl group and a pyrimidine ring, which imparts distinct reactivity compared to other boronic acids. For example, phenylboronic acid lacks the heterocyclic ring, while 2-pyridylboronic acid does not have the acetyl group. These structural differences influence their reactivity and applications .

Properties

Molecular Formula

C6H7BN2O3

Molecular Weight

165.94 g/mol

IUPAC Name

(2-acetylpyrimidin-5-yl)boronic acid

InChI

InChI=1S/C6H7BN2O3/c1-4(10)6-8-2-5(3-9-6)7(11)12/h2-3,11-12H,1H3

InChI Key

HMHWEFQEGHWYFX-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1)C(=O)C)(O)O

Origin of Product

United States

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